

A Technical Guide to the Physicochemical Properties of 4-isopropyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-isopropyl-1H-pyrazole

Cat. No.: B106978

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Executive Summary

This technical guide offers a comprehensive examination of the core physicochemical properties of **4-isopropyl-1H-pyrazole**. Recognizing the significance of the pyrazole motif as a privileged scaffold in medicinal chemistry, this document provides a foundational understanding for its application in research and drug development.[1][2] While experimental data for **4-isopropyl-1H-pyrazole** is not extensively available in public literature, this guide establishes a robust framework for its characterization. We will leverage data from the parent 1H-pyrazole as a comparative benchmark and provide detailed, field-proven experimental protocols for determining critical physicochemical parameters. This approach ensures scientific integrity and empowers researchers to generate reliable data for this promising molecule.

The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a fundamental building block in the design of a vast array of therapeutic agents.[1][2] Its unique combination of features, including metabolic stability, the capacity to act as both a hydrogen bond donor and acceptor, and its aromatic nature, makes it a highly sought-after scaffold in drug discovery.[1] The substitution pattern on the pyrazole ring profoundly influences its physicochemical and pharmacological properties. The introduction of an isopropyl group at the 4-position, as in **4-isopropyl-1H-pyrazole**, is anticipated to significantly impact its

lipophilicity and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic behavior.

Physicochemical Profile: A Comparative Approach

A comprehensive understanding of a compound's physicochemical properties is a prerequisite for successful drug development, influencing everything from solubility and permeability to target engagement and formulation. Due to the limited availability of experimental data for **4-isopropyl-1H-pyrazole**, we present the well-characterized properties of the parent compound, 1H-pyrazole, as a reference point. These values provide a baseline for estimating the properties of its 4-isopropyl derivative.

Table 1: Physicochemical Properties of 1H-Pyrazole (CAS: 288-13-1)

| Property | Value | Experimental Method | Reference(s) |
|-----------------------------|--|--------------------------|--------------|
| Molecular Formula | C ₃ H ₄ N ₂ | --- | [3] |
| Molecular Weight | 68.08 g/mol | Mass Spectrometry | [3] |
| Appearance | Colorless crystalline solid | Visual Inspection | [3] |
| Boiling Point | 186-188 °C | Distillation | [4][5] |
| Melting Point | 67-70 °C | Capillary Method | [4][5] |
| Water Solubility | Soluble (19400 mg/L at 25 °C) | Gravimetric Analysis | [3][6] |
| pKa (of the conjugate acid) | 2.49 at 25 °C | Potentiometric Titration | [4][5] |
| LogP | 0.26 - 0.33 | Shake-flask method | [3][4] |

Note: The introduction of a 4-isopropyl group is expected to increase the molecular weight and logP, and likely decrease the water solubility and boiling point compared to the parent pyrazole.

Foundational Experimental Protocols

The generation of accurate and reproducible physicochemical data is paramount. The following sections detail robust, self-validating protocols for the determination of pKa and LogP, two of the most critical parameters in drug discovery.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) dictates the ionization state of a molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, excretion, and target binding. Potentiometric titration remains the gold standard for its determination.^[7]

Experimental Workflow for pKa Determination:

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